Welcome to the BenchChem Online Store!
molecular formula C22H17ClN2 B1669251 Clotrimazole CAS No. 23593-75-1

Clotrimazole

Cat. No. B1669251
M. Wt: 344.8 g/mol
InChI Key: VNFPBHJOKIVQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04216333

Procedure details

A mixture of methyl isobutyl ketone (60 ml), diphenyl phosphite (13.1 g), imidazole (5.44 g) and o-chlorophenyldiphenylmethanol (11.78 g) obtained in Example 1 (B) was heated at 85° C. for 4 hours. To the reaction mixture, a 10% aqueous sodium hydroxide solution (110 g) was added, and the mixture was refluxed for 1 hour. After cooling to room temperature, the organic layer was separated, washed with water and concentrated to dryness under reduced pressure to give 13.8 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 100%. M.P., 138°-142° C. Recrystallization from methyl isobutyl ketone gave 12.3 g of the pure compound. Yield, 89%. M.P., 142°-143° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])(OC1C=CC=CC=1)OC1C=CC=CC=1.[NH:17]1[CH:21]=[CH:20][N:19]=[CH:18]1.[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[C:29]([C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)O.[OH-].[Na+]>C(C(C)=O)C(C)C>[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[C:29]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)([C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)[N:17]1[CH:21]=[CH:20][N:19]=[CH:18]1 |f:3.4|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]
Name
Quantity
5.44 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
11.78 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(N1C=NC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.